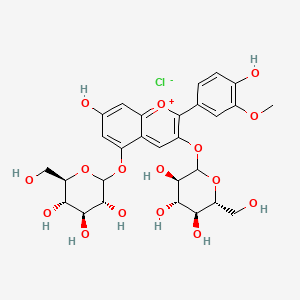
Peonidin 3,5-diglucoside chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peonidin 3,5-diglucoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various plants. It is known for its vibrant red to blue coloration, which changes with pH levels. This compound is primarily found in fruits, vegetables, and flowers, contributing to their color and offering various health benefits due to its antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peonidin 3,5-diglucoside chloride can be synthesized through the esterification of natural peonidin with glucose. The reaction typically involves the use of acid catalysts under controlled temperature and pH conditions to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources such as purple sweet potatoes or peonies. The extraction process includes maceration, filtration, and purification steps to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Peonidin 3,5-diglucoside chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its leucoanthocyanin form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glycosylation reactions typically use glucose or other sugar donors in the presence of acid catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized anthocyanins.
Reduction: Leucoanthocyanins.
Substitution: Various glycosides depending on the sugar donor used.
Applications De Recherche Scientifique
Peonidin 3,5-diglucoside chloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic analysis and as a natural dye.
Biology: Studied for its antioxidant properties and its role in plant pigmentation.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and cardioprotective effects.
Mécanisme D'action
Peonidin 3,5-diglucoside chloride exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes .
Comparaison Avec Des Composés Similaires
- Cyanidin 3,5-diglucoside chloride
- Delphinidin 3,5-diglucoside chloride
- Pelargonidin 3,5-diglucoside chloride
- Malvidin 3,5-diglucoside chloride
- Petunidin 3,5-diglucoside chloride
Comparison: Peonidin 3,5-diglucoside chloride is unique due to its specific glycosylation pattern and its distinct color properties. Compared to other anthocyanins, it has a higher stability under varying pH conditions and exhibits stronger antioxidant activity .
Propriétés
Formule moléculaire |
C28H33ClO16 |
|---|---|
Poids moléculaire |
661.0 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C28H32O16.ClH/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27;/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32);1H/t18-,19-,20-,21-,22+,23+,24-,25-,27?,28?;/m1./s1 |
Clé InChI |
NLSMPWTZYGSAEU-HUYLHTAVSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-] |
SMILES canonique |
COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


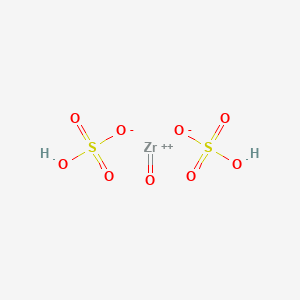

![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)

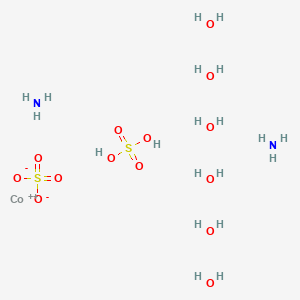



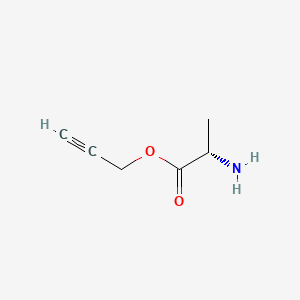
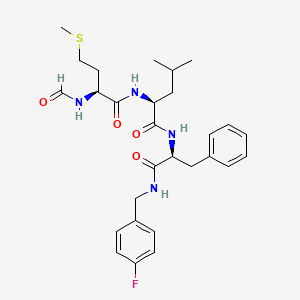
![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)



